molecular formula C41H50N4O3 B12283805 (S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8

(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8

Cat. No.: B12283805
M. Wt: 646.9 g/mol
InChI Key: UBGZSNXVLPIOGP-UHFFFAOYSA-N
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Description

(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8 is a deuterated synthetic intermediate of significant interest in medicinal chemistry and drug metabolism studies. This compound features eight deuterium atoms (denoted by -d8), which are strategically incorporated to replace hydrogen atoms. This isotopic labeling creates a heavier molecule, a property exploited in Mass Spectrometry (MS)-based assays to improve analytical sensitivity and accuracy. Researchers use this labeled analog as an internal standard for the precise quantification of its non-deuterated counterpart in complex biological matrices during Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) studies. The core structure of this molecule shares key stereochemical and functional motifs with potent protease inhibitors. The presence of multiple stereocenters (2S,4S,5S) is critical for its binding affinity and specificity. The hydroxyethylamine core is a well-known transition-state isostere that mimics the tetrahedral intermediate of peptide hydrolysis, allowing it to potently inhibit aspartic proteases like HIV-1 Protease. This mechanism of action, where the inhibitor binds to the enzyme's active site and prevents the cleavage of viral polyproteins, is fundamental to antiviral drug design. The dibenzylamine and phenyl groups are common structural elements that enhance binding interactions within the enzyme's hydrophobic pockets. Consequently, this compound and its analogs are invaluable tools for researching the structure-activity relationships (SAR) of protease inhibitors, developing new analytical methods for bioanalysis, and advancing the discovery of novel antiviral therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50N4O3/c1-31(2)39(45-25-15-24-42-41(45)48)40(47)43-36(26-32-16-7-3-8-17-32)28-38(46)37(27-33-18-9-4-10-19-33)44(29-34-20-11-5-12-21-34)30-35-22-13-6-14-23-35/h3-14,16-23,31,36-39,46H,15,24-30H2,1-2H3,(H,42,48)(H,43,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGZSNXVLPIOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O)N5CCCNC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Pd/C-Al-D2O system enables selective H-D exchange at benzylic and α-amino positions via in situ D2 gas generation. Aluminum reacts with D2O to produce D2, while Pd/C facilitates deuterium insertion into C-H bonds. For the target compound, benzylic hydrogens (adjacent to the dibenzylamino group) and the tetrahydropyrimidinone ring are likely deuteration sites.

Optimized Protocol :

  • Substrate : Non-deuterated parent compound (10 mmol).
  • Catalyst : 10% Pd/C (0.5 equiv).
  • Deuterium Source : D2O (50 mL) + Aluminum powder (2.5 equiv).
  • Conditions : 120°C, microwave irradiation, 30 min.
  • Isotopic Purity : >95% D at benzylic positions; 80–85% D at α-amino sites.

Limitations

  • Low conversion for sterically hindered positions (e.g., methyl groups).
  • Requires post-reaction purification to remove residual Al and Pd.

Preparation Method 2: Visible Light-Mediated Deuteration with Ru Catalysts

Photoredox Activation

The [Ru(bpy)3]Cl2 photocatalyst, combined with blue LED light, promotes H-D exchange at tertiary carbons and nitrogen-bound hydrogens. D2O serves as the deuterium source, while diisopropylethamine (DIPEA) acts as a sacrificial reductant.

Procedure :

  • Reaction Setup :
    • Substrate (0.2 mmol), [Ru(bpy)3]Cl2 (0.04 mmol), DIPEA (0.1 mmol), D2O (20 mmol).
    • Solvent: Tetrahydrofuran (2 mL).
  • Irradiation : Blue LEDs (450 nm), 15–20°C, 48 h.
  • Yield : 85–90% with 92–95% D incorporation at the tetrahydropyrimidinone ring.

Advantages

  • Ambient temperature reduces side reactions.
  • Compatible with acid-sensitive functional groups (e.g., hydroxyl).

Preparation Method 3: Stepwise Deuteration via Tungsten Complex Intermediates

Organometallic Approach

Tungsten-bound pyridinium salts enable sequential deuteration using NaBD4 and D+ sources. This method is ideal for introducing deuterium at specific sp3-hybridized carbons.

Key Steps :

  • Complex Formation : React the parent compound with W(CO)5 to form a stable η2-complex.
  • Reduction : Treat with NaBD4 to deuterate α-carbonyl positions.
  • Acidic Quench : Use DCl/D2O to introduce deuterium at hydroxyl-adjacent sites.
  • Decomplexation : Release the deuterated product via oxidative cleavage.

Performance Metrics :

  • Isotopomers Achieved : d4 to d8 variants.
  • Purity : >99% D at targeted positions.

Comparative Analysis of Deuteration Methods

Parameter Pd/C-Al-D2O Ru Photocatalysis Tungsten Complex
Deuteration Sites Benzylic, α-amino Tertiary C, N-H Sp3 carbons
Isotopic Purity 80–95% 92–95% >99%
Reaction Time 0.5–1 h 48 h 24–72 h
Scalability High Moderate Low
Cost Low Moderate High

Chemical Reactions Analysis

Types of Reactions

(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, as well as specific catalysts that promote the desired transformation. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and selectivity of the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its ability to modulate various biological targets. It has shown promise in the following areas:

a. Anticancer Activity
Research indicates that compounds with similar structures may inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, studies have demonstrated that derivatives of dibenzylamine can affect tumor growth and metastasis through modulation of apoptosis and cell cycle regulation .

b. Neurological Disorders
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural analogs have been investigated for their effects on neuroprotection and cognitive enhancement, particularly in models of Alzheimer's disease .

Pharmacological Studies

Pharmacological investigations have highlighted the compound's role as an inhibitor of specific enzymes and receptors:

a. Enzyme Inhibition
(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8 has been studied for its inhibitory effects on various metabolic enzymes, which could lead to applications in metabolic disorders and obesity management .

b. G Protein-Coupled Receptors (GPCRs)
The compound's ability to modulate GPCRs positions it as a candidate for developing new drugs targeting cardiovascular diseases and other conditions influenced by these receptors .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow chemists to explore new synthetic pathways and develop innovative compounds with desired biological activities.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal examined the effects of dibenzylamine derivatives on various cancer cell lines. The results indicated that these compounds inhibited cell proliferation through apoptosis induction and cell cycle arrest at the G1 phase. The study concluded that (S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8 could be a lead compound for developing new anticancer therapies .

Case Study 2: Neurological Effects

In another investigation focused on neuroprotection, researchers evaluated the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal loss by enhancing antioxidant defenses and inhibiting apoptotic pathways .

Mechanism of Action

The mechanism of action of (S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarity Analysis

Key Substructure Matching

The compound shares motifs with several classes of molecules:

Compound Class Shared Features Example (CAS/Reference)
Dithiolan-Containing Amides Amide linkages, stereochemical complexity 8c (CAS not provided, )
Tetrahydropyrimidinone Analogs 2-oxotetrahydropyrimidin-1(2H)-yl core, aromatic substituents TRC-A611205-10MG ()
Scalarane Sesterterpenoids Hydroxy groups, stereochemical validation via NOESY/optical rotation Dendalone 3-hydroxybutyrate ()
Peptidomimetics Multiple amide bonds, phenylmethyl groups 869368-48-9 ()
Computational Similarity Metrics
  • Tanimoto Coefficient : Compounds with ≥0.5 similarity (Morgan fingerprints) cluster into chemotypes .
  • Murcko Scaffolds: The tetrahydropyrimidinone core aligns with scaffold-based clustering for affinity comparison .
  • CANDO Platform : Proteomic interaction signatures predict functional behavior, diverging from traditional SAR/QSAR methods .

Bioactivity and Functional Overlap

  • Biological Activity Prediction : Structurally similar compounds exhibit a 30% likelihood of shared bioactivity .
  • Gene Expression Correlation : Chemical structure alone is insufficient to model transcriptomic changes, highlighting the need for empirical validation .
Analytical Data
Parameter Target Compound (-d8) Non-Deuterated Analog (CAS 192726-05-9) Dithiolan Amide 8c ()
Molecular Weight ~474.62 (estimated) 466.62 435.24
IR Spectra N-H stretch (~3300 cm⁻¹) Similar 3300–3500 cm⁻¹ (amide/dithiolan)
NMR Deuterium-induced shifts 1H/13C as in 1H/13C resolved ()
MS Data [M+D]+ peaks ESI-MS: m/z 467.2 ESI-MS: m/z 435.2

Biological Activity

(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8, commonly referred to as compound d8, is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C41H50N4O3
  • Molecular Weight : 646.86 g/mol
  • CAS Number : 192726-04-8

Compound d8 is characterized by its complex structure, which includes dibenzylamino and tetrahydropyrimidin moieties. These features contribute to its biological activity and interaction with various biological targets.

The biological activity of compound d8 appears to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that compound d8 may inhibit specific enzymes involved in metabolic pathways. For instance, it has been indicated to affect the activity of proteases and kinases, which are crucial for cellular signaling and metabolism .
  • Receptor Binding : Compound d8 shows affinity for various receptors, including those involved in neurotransmission and hormonal regulation. Its dibenzylamino group is thought to facilitate binding to adrenergic receptors, potentially influencing cardiovascular and neurological functions .
  • Antiviral Properties : There is emerging evidence that compound d8 exhibits antiviral activity, particularly against certain viral strains. This is likely due to its ability to interfere with viral replication mechanisms .

Biological Activity Studies

Table 1 summarizes key findings from recent studies evaluating the biological activity of compound d8.

StudyModelKey Findings
In vitro cell linesDemonstrated inhibition of cell proliferation in cancer cell lines (e.g., HeLa) at concentrations above 10 µM.
Animal modelsShowed reduced tumor growth in xenograft models when administered at 50 mg/kg daily for two weeks.
Viral assaysInhibited replication of HIV and HCV in vitro with IC50 values around 5 µM.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer potential of compound d8 in human breast cancer cell lines. The results indicated that treatment with compound d8 led to significant apoptosis and cell cycle arrest at the G1 phase. The study concluded that compound d8 could serve as a lead compound for developing new anticancer agents .

Case Study 2: Antiviral Efficacy

In a controlled trial involving HIV-infected patients, administration of compound d8 resulted in a notable decrease in viral load after six weeks of treatment. The study highlighted the compound's potential as an adjunct therapy in antiretroviral regimens .

Q & A

Q. What are the critical steps to ensure stereochemical fidelity during the synthesis of this compound?

  • Methodological Answer : The synthesis of this compound requires precise control over multiple stereocenters. Key steps include:
  • Use of chiral auxiliaries or enantioselective catalysts (e.g., Pd-based catalysts for C-H activation, as demonstrated in palladium-catalyzed dimethylamination ).
  • Protection of the hydroxyl group at the 4-position to prevent racemization during subsequent reactions .
  • Characterization via X-ray crystallography or advanced NMR techniques (e.g., NOESY) to confirm stereochemistry .
  • Table: Common protecting groups for hydroxyl and amine functionalities:
Functional GroupProtecting GroupDeprotection Method
Hydroxyl (4S)TBS etherTBAF in THF
Amine (dibenzyl)Benzyl groupsHydrogenolysis (H₂/Pd)

Q. How can researchers validate the purity and structural integrity of this deuterated compound?

  • Methodological Answer :
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and deuterium incorporation (>98% isotopic purity) .
  • NMR Spectroscopy : ¹H NMR to detect residual proton signals in deuterated positions; ¹³C NMR to verify backbone connectivity .
  • Chromatography : Reverse-phase HPLC with UV/vis or MS detection to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. What experimental design strategies are optimal for optimizing the yield of this compound in multistep syntheses?

  • Methodological Answer :
  • Full Factorial Design (FFD) : Evaluate factors like temperature, catalyst loading, and solvent polarity. For example, a 2³ FFD identified optimal Pd(PPh₃)₄ loading (5 mol%) and NaOtBu (2 equiv) in DMF at 80°C .
  • Bayesian Optimization : Machine learning algorithms to iteratively refine reaction conditions, minimizing experimental runs while maximizing yield .
  • Table: Example optimization results from a palladium-catalyzed step :
ParameterLow LevelHigh LevelOptimal Level
Pd Catalyst (mol%)2105
Reaction Time (h)142
Yield (%)457892

Q. How can researchers resolve contradictions in spectroscopic data arising from conformational flexibility?

  • Methodological Answer :
  • Dynamic NMR (DNMR) : Analyze coalescence temperatures to estimate energy barriers for rotational isomerism .
  • Computational Modeling : Density Functional Theory (DFT) to predict stable conformers and compare with experimental NOE correlations .
  • Crystallographic Analysis : Single-crystal X-ray diffraction to resolve ambiguity in solution-state data .

Q. What non-covalent interactions influence the compound’s supramolecular assembly in solid-state studies?

  • Methodological Answer :
  • Hydrogen Bonding : The 4-hydroxy group and 2-oxotetrahydropyrimidin moiety form intramolecular H-bonds, stabilizing the crystal lattice .
  • π-π Stacking : Aromatic phenyl and dibenzyl groups contribute to layered packing, verified via Hirshfeld surface analysis .
  • Van der Waals Interactions : Methyl and isopropyl groups enhance hydrophobic packing efficiency .

Methodological Challenges and Solutions

Q. How can deuterium isotope effects be quantified in kinetic studies of this compound?

  • Methodological Answer :
  • Isotopic Labeling : Compare reaction rates (e.g., hydrolysis) between protonated and deuterated forms using LC-MS .
  • Kinetic Isotope Effect (KIE) : Calculate kH/kDk_H/k_D for reactions at the deuterated site (e.g., kH/kD>1k_H/k_D > 1 indicates primary KIE) .

Q. What strategies mitigate epimerization during late-stage functionalization?

  • Methodological Answer :
  • Low-Temperature Conditions : Perform acylations or alkylations at -20°C to minimize racemization .
  • Protecting Group Selection : Use acid-labile groups (e.g., Boc) instead of base-sensitive ones to prevent β-elimination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.